molecular formula C11H13ClF2N2O B2777460 (4S,5R)-4-Amino-5-(3,4-difluorophenyl)-1-methylpyrrolidin-2-one;hydrochloride CAS No. 2126143-99-3

(4S,5R)-4-Amino-5-(3,4-difluorophenyl)-1-methylpyrrolidin-2-one;hydrochloride

Cat. No.: B2777460
CAS No.: 2126143-99-3
M. Wt: 262.68
InChI Key: ROEBSZUJXXPUDC-QLSWKGBWSA-N
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Description

(4S,5R)-4-Amino-5-(3,4-difluorophenyl)-1-methylpyrrolidin-2-one;hydrochloride is a synthetic organic compound that belongs to the class of pyrrolidinones. This compound is characterized by the presence of an amino group, a difluorophenyl group, and a pyrrolidinone ring. It is often used in scientific research due to its unique chemical properties.

Mechanism of Action

Target of Action

The primary target of EN300-391963 is the metabotropic glutamate 2 and 3 (mGlu 2/3) receptors . These receptors are part of the glutamate receptor family, which plays a crucial role in the central nervous system. They are involved in a variety of neurological processes, including learning, memory, and pain perception.

Mode of Action

EN300-391963 acts as a potent, selective, and maximally efficacious antagonist of the mGlu 2/3 receptors . This means it binds to these receptors and blocks their activity, preventing the normal action of glutamate and altering the transmission of signals in the brain.

Result of Action

The antagonistic action of EN300-391963 on the mGlu 2/3 receptors results in a decrease in the activity of these receptors. This can lead to changes in neuronal excitability and synaptic transmission, potentially resulting in antidepressant-like effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S,5R)-4-Amino-5-(3,4-difluorophenyl)-1-methylpyrrolidin-2-one;hydrochloride typically involves several steps:

    Formation of the Pyrrolidinone Ring: The initial step involves the formation of the pyrrolidinone ring through a cyclization reaction.

    Introduction of the Difluorophenyl Group: The difluorophenyl group is introduced via a substitution reaction, often using a halogenated precursor.

    Amination: The amino group is introduced through an amination reaction, which may involve the use of ammonia or an amine derivative.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt, typically by reacting the free base with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like hydrogen or hydrides.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution Reagents: Halogenated compounds and nucleophiles are often used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound is studied for its potential interactions with biological molecules. It may serve as a ligand in binding studies or as a probe in biochemical assays.

Medicine

In medicine, the compound is investigated for its potential therapeutic properties. It may act as a precursor for drug development or as a model compound in pharmacological studies.

Industry

In industrial applications, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial processes.

Comparison with Similar Compounds

Similar Compounds

    (4S,5R)-4-Amino-5-phenyl-1-methylpyrrolidin-2-one: Similar structure but lacks the difluorophenyl group.

    (4S,5R)-4-Amino-5-(3,4-dichlorophenyl)-1-methylpyrrolidin-2-one: Similar structure but contains chlorine atoms instead of fluorine.

Uniqueness

The presence of the difluorophenyl group in (4S,5R)-4-Amino-5-(3,4-difluorophenyl)-1-methylpyrrolidin-2-one;hydrochloride imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from other similar compounds and valuable in various research and industrial applications.

Properties

IUPAC Name

(4S,5R)-4-amino-5-(3,4-difluorophenyl)-1-methylpyrrolidin-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F2N2O.ClH/c1-15-10(16)5-9(14)11(15)6-2-3-7(12)8(13)4-6;/h2-4,9,11H,5,14H2,1H3;1H/t9-,11+;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROEBSZUJXXPUDC-QLSWKGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(C(CC1=O)N)C2=CC(=C(C=C2)F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@@H]([C@H](CC1=O)N)C2=CC(=C(C=C2)F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClF2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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